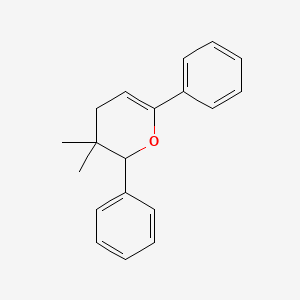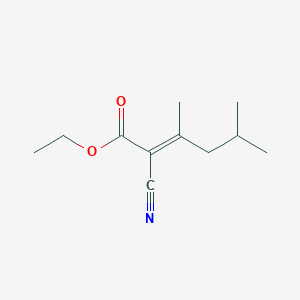
6-(2,6-dimethylmorpholin-4-yl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,6-dimethylmorpholin-4-yl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dimethylmorpholin-4-yl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions One common approach is to start with the pyrimidine core and introduce the nitro group via nitrationThe reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as continuous monitoring of the reaction progress. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,6-dimethylmorpholin-4-yl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenyl and morpholine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
6-(2,6-dimethylmorpholin-4-yl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(2,6-dimethylmorpholin-4-yl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features.
N-phenylpyrimidine derivatives: Compounds with similar core structures but different substituents.
Nitro-substituted pyrimidines: Compounds with similar nitro groups but different overall structures.
Uniqueness
6-(2,6-dimethylmorpholin-4-yl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4-diamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
713129-88-5 |
|---|---|
Molekularformel |
C17H22N6O3 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
6-(2,6-dimethylmorpholin-4-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H22N6O3/c1-11-9-22(10-12(2)26-11)16-14(23(24)25)15(18)19-17(20-16)21(3)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H2,18,19,20) |
InChI-Schlüssel |
GABLLSFFWJWDSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)N(C)C3=CC=CC=C3 |
Löslichkeit |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B14158820.png)
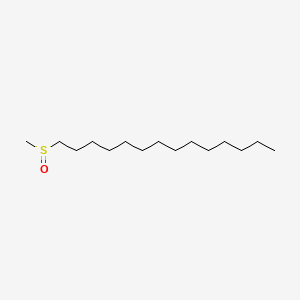
![methyl 3-[(2,6-difluorobenzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B14158826.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14158830.png)


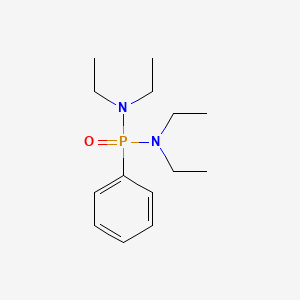
![diethyl 5,5'-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate}](/img/structure/B14158855.png)
![6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14158869.png)
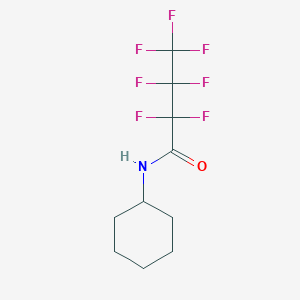
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)

